2-Chloro-5-(tributylstannyl)thiazole

Catalog No.
S1900811
CAS No.
889672-73-5
M.F
C15H28ClNSSn
M. Wt
408.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(tributylstannyl)thiazole

CAS Number

889672-73-5

Product Name

2-Chloro-5-(tributylstannyl)thiazole

IUPAC Name

tributyl-(2-chloro-1,3-thiazol-5-yl)stannane

Molecular Formula

C15H28ClNSSn

Molecular Weight

408.6 g/mol

InChI

InChI=1S/3C4H9.C3HClNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;1H;

InChI Key

ZXCCAZVZCUGOQU-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)Cl

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)Cl

The exact mass of the compound 2-Chloro-5-(tributylstannyl)thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-5-(tributylstannyl)thiazole (CAS: 889672-73-5) is a specialized organotin building block procured primarily for the synthesis of complex thiazole-containing pharmaceuticals, agrochemicals, and organic electronic materials [1]. Featuring a reactive tributylstannyl group at the 5-position and a stable chlorine atom at the 2-position, this reagent enables highly regioselective Stille cross-coupling reactions [1]. It is favored in advanced synthetic workflows where functional group tolerance and high coupling efficiency are paramount, particularly when synthesizing multi-ring heterocyclic systems or bithiazoles where alternative coupling strategies suffer from degradation or poor reactivity [1].

Substituting 2-chloro-5-(tributylstannyl)thiazole with generic in-class alternatives, such as thiazolylboronic acids (Suzuki-Miyaura) or in situ generated organozinc reagents (Negishi), frequently leads to suboptimal process outcomes [1]. Thiazole-5-boronic acids are notoriously difficult to synthesize and prone to rapid protodeboronation, severely limiting their shelf-life and coupling efficiency [1]. Furthermore, attempting Negishi couplings with 2-chloro-5-zincated thiazoles results in substantial homocoupling side reactions, yielding inseparable mixtures of products[1]. Consequently, relying on these alternatives increases purification costs, reduces overall yields, and complicates scale-up, making the stable tributylstannyl derivative a highly practical choice for reliable procurement and reproducible manufacturing [1].

Higher Cross-Coupling Yields vs. Suzuki-Miyaura Boronic Acid Equivalents

In direct comparative studies for the synthesis of complex thiazoles, the Stille coupling utilizing 2-chloro-5-(tributylstannyl)thiazole significantly outperforms the corresponding Suzuki-Miyaura procedure [1]. When synthesizing 2-chloro-5-phenylthiazole, the stannane reagent achieved an 82% yield under microwave conditions, compared to only 56% when using the corresponding boronic acid protocol [1]. Similarly, in the synthesis of 2'-chloro-2,5'-bithiazole, the Stille approach provided a 56% yield, nearly doubling the 32% yield obtained via Suzuki coupling [1].

Evidence DimensionCross-coupling reaction yield
Target Compound Data82% yield (phenyl coupling) and 56% yield (bithiazole coupling)
Comparator Or BaselineSuzuki-Miyaura boronic acid equivalent (56% and 32% yields, respectively)
Quantified Difference24–26% absolute increase in isolated yields
ConditionsMicrowave irradiation (170-175 °C, 20 min) with Pd(PPh3)4 catalyst in benzene

Higher isolated yields directly reduce raw material waste and lower the cost of goods in multi-step pharmaceutical and materials synthesis.

Elimination of Inseparable Homocoupling Byproducts vs. Negishi Protocols

The choice of organometallic reagent is critical for product purity in thiazole cross-couplings. When attempting to use in situ generated 2-chloro-5-zincated thiazole for Negishi couplings, the reaction suffers from severe side reactions, predominantly forming inseparable homocoupling products such as 2,2'-dichloro-5,5'-bithiazole [1]. In contrast, 2-chloro-5-(tributylstannyl)thiazole undergoes clean Stille cross-coupling with minimal homocoupling, allowing for straightforward isolation of the desired heterobiaryl products without the need for complex, resource-intensive chromatographic separations [1].

Evidence DimensionProduct mixture purity and side-reaction profile
Target Compound DataClean cross-coupling with minimal homocoupling
Comparator Or BaselineOrganozinc (Negishi) equivalent
Quantified DifferenceComplete avoidance of inseparable homocoupling mixtures
ConditionsPd-catalyzed cross-coupling of halothiazoles

Eliminating inseparable byproducts is essential for scalable process chemistry, drastically reducing purification bottlenecks and manufacturing costs.

Precursor Stability and Handling Advantages over Boronic Acids

A significant procurement challenge with thiazole-based building blocks is the inherent instability of their boronic acid derivatives. Thiazole-5-boronic acids are highly susceptible to protodeboronation, leading to rapid degradation during storage and handling[1]. 2-Chloro-5-(tributylstannyl)thiazole bypasses this instability, offering a robust, isolable, and shelf-stable liquid reagent that maintains its titer and reactivity over extended periods, ensuring reproducible performance across multiple synthesis campaigns [1].

Evidence DimensionReagent shelf-life and structural stability
Target Compound DataStable, isolable organotin liquid
Comparator Or BaselineThiazole-5-boronic acids
Quantified DifferencePrevention of protodeboronation-induced degradation
ConditionsStandard laboratory storage and handling

Procuring a stable stannane eliminates the risk of batch failures caused by degraded reagents, ensuring a consistent supply chain and synthetic reproducibility.

Synthesis of Halogenated Bithiazole Scaffolds

Due to its higher yield profile and lack of homocoupling, this compound is a highly efficient precursor for constructing bithiazoles, which are key structural motifs in various biologically active natural products and pharmaceutical candidates [1].

Development of Organic Electronic Materials

The reliable Stille coupling performance makes this stannane highly suitable for synthesizing extended conjugated systems, such as thiazole-based oligomers used in OLEDs and organic photovoltaics (OPVs), where strict purity and high yields are required to ensure material performance [1].

Late-Stage Functionalization in Drug Discovery

The high functional group tolerance of the tributylstannyl group, compared to highly basic or reactive organozinc/organolithium intermediates, allows for the introduction of the 2-chlorothiazole moiety into complex, sensitive molecular architectures during late-stage lead optimization [1].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Last modified: 08-16-2023

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